molecular formula C21H23N3OS B2585029 N-phenyl-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 893787-31-0

N-phenyl-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide

Cat. No.: B2585029
CAS No.: 893787-31-0
M. Wt: 365.5
InChI Key: JTBGJVWCGDCTAN-UHFFFAOYSA-N
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Description

N-phenyl-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide is a complex organic compound characterized by its spirocyclic structure, which includes a quinazoline moiety fused with a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, which can be synthesized through the condensation of anthranilic acid with formamide. The spirocyclic structure is then introduced via a cyclization reaction involving cyclohexanone and a suitable sulfur donor, such as thiourea. The final step involves the acylation of the spirocyclic intermediate with phenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization step and high-throughput purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the spirocyclic structure can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline ring can be reduced under hydrogenation conditions to form tetrahydroquinazoline derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

Chemistry

In chemistry, N-phenyl-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The quinazoline moiety is known for its biological activity, and the spirocyclic structure may enhance the compound’s binding affinity and specificity for certain biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The quinazoline core is a common motif in drugs targeting cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new polymers and materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of N-phenyl-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide is largely dependent on its interaction with biological targets. The quinazoline moiety can inhibit enzymes such as tyrosine kinases, which are involved in cell signaling pathways. The spirocyclic structure may enhance the compound’s stability and binding affinity, leading to more effective inhibition of these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide
  • N-phenyl-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide
  • N-phenyl-2-{1’H-spiro[cyclopentane-1,2’-quinazoline]sulfanyl}acetamide

Uniqueness

N-phenyl-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to its analogs with different ring sizes, this compound may exhibit different binding affinities and selectivities for biological targets, making it a valuable candidate for drug development and other applications.

This detailed overview provides a comprehensive understanding of N-phenyl-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

N-phenyl-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c25-19(22-16-9-3-1-4-10-16)15-26-20-17-11-5-6-12-18(17)23-21(24-20)13-7-2-8-14-21/h1,3-6,9-12,23H,2,7-8,13-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBGJVWCGDCTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC3=CC=CC=C3C(=N2)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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